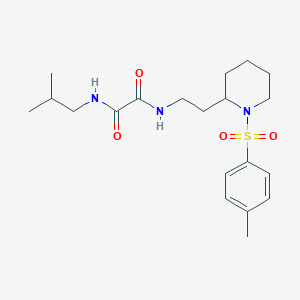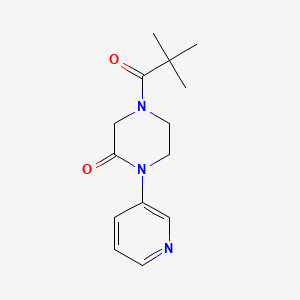
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a 2-methylpropyl group attached to the nitrogen atom of the oxazine ring. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
作用機序
Target of Action
Related compounds have been found to target toll-like receptors (tlrs), which play a crucial role in the immune response .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect the tumour necrosis factor receptor superfamily (tnfrsf) and the prolactin receptor pathway, both of which affect spermatogenesis .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Related compounds have been found to induce changes at the molecular and cellular levels, which could potentially influence various biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .
準備方法
The synthesis of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminophenol with isobutyric anhydride in the presence of a suitable catalyst can lead to the formation of the desired benzoxazine compound. Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反応の分析
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding quinones, while reduction can lead to the formation of amines.
科学的研究の応用
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, benzoxazine derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer activities. Additionally, in the industry, benzoxazines are utilized in the production of high-performance polymers and resins due to their excellent thermal and mechanical properties.
類似化合物との比較
1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can be compared with other similar compounds, such as other benzoxazine derivatives. Similar compounds include this compound and this compound. The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-methylpropyl group, which may confer distinct chemical and biological properties.
特性
CAS番号 |
292139-34-5 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 |
IUPAC名 |
1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H13NO3/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)16-12(13)15/h3-6,8H,7H2,1-2H3 |
InChIキー |
ZQTLLCOTAWSEHN-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=CC=CC=C2C(=O)OC1=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2549130.png)
![2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2549132.png)

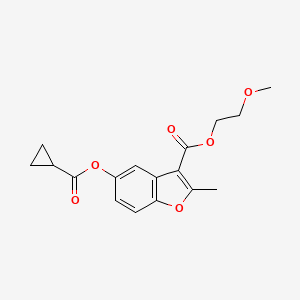
![1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2549135.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)

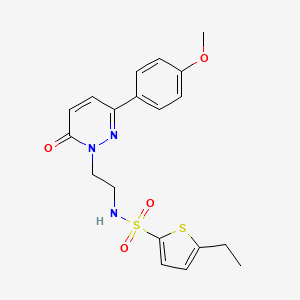
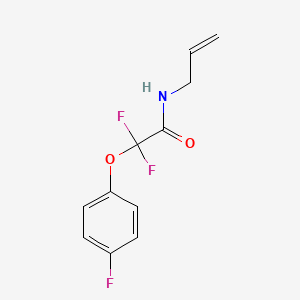
![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B2549148.png)
![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)
